molecular formula C6H11F2NO B13437164 [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol

[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol

Cat. No.: B13437164
M. Wt: 151.15 g/mol
InChI Key: CHOAPONHNMJPHG-KAZBKCHUSA-N
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Description

[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol is a chiral compound with a unique structure characterized by the presence of amino and difluoro groups on a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. For example, the protection of hydroxyl groups followed by selective deprotection is a common strategy .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities without compromising purity or quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups at the amino or difluoro positions.

Scientific Research Applications

[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and difluoro groups

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol

InChI

InChI=1S/C6H11F2NO/c7-5-3(2-10)1-4(9)6(5)8/h3-6,10H,1-2,9H2/t3-,4-,5-,6+/m1/s1

InChI Key

CHOAPONHNMJPHG-KAZBKCHUSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N)F)F)CO

Canonical SMILES

C1C(C(C(C1N)F)F)CO

Origin of Product

United States

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